molecular formula C22H21F3N2O4S2 B2722463 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1251670-50-4

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2722463
CAS No.: 1251670-50-4
M. Wt: 498.54
InChI Key: WNHIUNQDFIFGLB-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide ( 1251670-50-4) is a chemical compound with the molecular formula C 22 H 21 F 3 N 2 O 4 S 2 and a molecular weight of 498.54 g/mol . This high-purity reagent is designed for laboratory research applications. Thiophene-2-carboxamide derivatives are a significant area of investigation in medicinal chemistry, with scientific literature reporting their exploration as kinase inhibitors . Related compounds within this structural class have been studied for their potential biological activities, including antitumor properties . Researchers value this scaffold for its potential in designing novel bioactive molecules. The structure features a sulfamoyl group bridging substituted phenyl and thiophene rings, which are further functionalized with ethoxy and trifluoromethyl groups, respectively . This specific arrangement of moieties may be of interest for structure-activity relationship (SAR) studies in drug discovery. The compound is offered in various quantities to suit different research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-3-31-18-10-8-17(9-11-18)27(2)33(29,30)19-12-13-32-20(19)21(28)26-14-15-4-6-16(7-5-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHIUNQDFIFGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically follows one of three main approaches:

Retrosynthetic Analysis

The retrosynthetic analysis identifies key disconnections that inform practical synthetic approaches:

  • Amide bond formation between a thiophene-2-carboxylic acid derivative and [4-(trifluoromethyl)phenyl]methylamine
  • Introduction of the sulfamoyl group at the 3-position of the thiophene ring
  • Functionalization of the sulfamoyl group with 4-ethoxyphenyl and methyl substituents

These disconnections guide the development of convergent synthetic routes that maximize efficiency and yield.

Detailed Synthesis Methods

Method 1: Carboxamide Formation Followed by Sulfamoylation

This approach begins with the formation of the carboxamide linkage followed by introduction of the sulfamoyl group.

Preparation of Thiophene-2-carboxamide Intermediate

Step 1: Formation of the carboxamide bond

Thiophene-2-carboxylic acid + Thionyl chloride → Thiophene-2-carbonyl chloride
Thiophene-2-carbonyl chloride + [4-(trifluoromethyl)phenyl]methylamine → N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

The reaction is conducted in dichloromethane with triethylamine as a base at 0-5°C, then allowed to warm to room temperature over 3-4 hours. This method typically yields 85-90% of the intermediate product.

Step 2: Introduction of the sulfamoyl group at the 3-position

The 3-position of the thiophene ring is functionalized using chlorosulfonic acid to create a sulfonyl chloride intermediate, which is then reacted with N-methyl-4-ethoxyphenylamine:

N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide + Chlorosulfonic acid → 3-(chlorosulfonyl)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
3-(chlorosulfonyl)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide + N-methyl-4-ethoxyphenylamine → this compound

This sulfonylation is carried out at low temperature (-5 to 0°C) followed by reaction with the amine at 10-20°C. The final product is typically obtained in 70-75% yield after purification.

Method 2: Synthesis via 3-Sulfamoylthiophene-2-carboxylic Acid

This alternative approach begins with a thiophene core already containing the sulfamoyl group.

Preparation of 3-Sulfamoylthiophene-2-carboxylic Acid

Step 1: Synthesis of methyl 3-chlorosulfonylthiophene-2-carboxylate

2-Carboxylic methyl ester thiophene is treated with chlorosulfonic acid to obtain methyl 3-chlorosulfonylthiophene-2-carboxylate:

Methyl thiophene-2-carboxylate + Chlorosulfonic acid → Methyl 3-chlorosulfonylthiophene-2-carboxylate

This reaction is conducted at 0-5°C, yielding the chlorosulfonyl intermediate in approximately 80-85% yield.

Step 2: Formation of the sulfamoyl group

Methyl 3-chlorosulfonylthiophene-2-carboxylate + N-methyl-4-ethoxyphenylamine → Methyl 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate

The reaction is performed in the presence of a base such as triethylamine or pyridine at 0-25°C for 6-8 hours. The product is obtained in 75-85% yield.

Step 3: Hydrolysis of the methyl ester

Methyl 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate + NaOH → Sodium 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate
Sodium 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate + HCl → 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid

The hydrolysis is typically performed in a methanol-water mixture at 50-60°C for 2-3 hours, followed by acidification to pH 1-2 with hydrochloric acid. The carboxylic acid is obtained in 90-95% yield.

Step 4: Amide formation

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid + [4-(trifluoromethyl)phenyl]methylamine → this compound

The amidation is performed using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 12-24 hours. The final product is obtained in 70-80% yield after purification.

Method 3: Convergent Synthesis via Thiophene Building Blocks

This method employs a convergent approach using prefunctionalized thiophene building blocks.

Preparation of Key Thiophene Building Block

Step 1: Synthesis of 3-bromothiophene-2-carboxylate derivative

The thiophene ring is first functionalized with a bromine atom at the 3-position, allowing for subsequent introduction of the sulfamoyl group:

Methyl thiophene-2-carboxylate + N-bromosuccinimide → Methyl 3-bromothiophene-2-carboxylate

This bromination reaction is typically performed in chloroform at room temperature with a catalytic amount of azobisisobutyronitrile (AIBN). The product is obtained in 85-90% yield.

Step 2: Introduction of the sulfamoyl group via copper-catalyzed coupling

Methyl 3-bromothiophene-2-carboxylate + (4-ethoxyphenyl)(methyl)sulfonamide → Methyl 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate

This coupling reaction is conducted using copper(I) iodide as catalyst, 1,10-phenanthroline as ligand, and potassium phosphate as base in dimethylsulfoxide at 80-100°C for 24-48 hours. The product is obtained in 60-70% yield.

The remaining steps follow the same procedure as in Method 2, involving hydrolysis of the methyl ester and amide formation with [4-(trifluoromethyl)phenyl]methylamine.

Purification Techniques

The purification of this compound typically involves a combination of the following techniques:

Recrystallization

Recrystallization from appropriate solvent systems is a common method for purifying the final product. Effective solvent systems include:

  • Ethyl acetate/hexane mixture (1:3 to 1:1)
  • Dichloromethane/methanol mixture (20:1 to 10:1)
  • Tetrahydrofuran/water mixture

The typical procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling and filtration of the crystalline product. This method typically achieves purities of >98%.

Column Chromatography

For challenging purifications, silica gel column chromatography is employed using optimized mobile phases:

Mobile Phase Ratio Application
Hexane:Ethyl acetate 3:1 to 1:1 Separation of non-polar impurities
Dichloromethane:Methanol 50:1 to 20:1 Removal of polar impurities
Toluene:Acetone 9:1 to 4:1 General purification

Gradient elution techniques can further enhance separation efficiency and product purity.

Preparative HPLC

For achieving the highest purity (>99.5%), preparative HPLC purification is recommended using the following conditions:

Parameter Condition
Column C18 reverse phase, 250 × 21.2 mm, 5 μm
Mobile Phase Acetonitrile:Water (gradient from 60:40 to 90:10)
Flow Rate 15 mL/min
Detection UV at 254 nm
Injection Volume 5 mL (50 mg/mL solution)

This method is particularly effective for removing closely related impurities and achieving pharmaceutical-grade purity.

Analytical Characterization

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (t, 1H, NH), 7.85 (d, 1H, thiophene-H), 7.68 (d, 1H, thiophene-H), 7.65 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.52 (d, 2H, CH₂), 4.02 (q, 2H, OCH₂CH₃), 3.15 (s, 3H, N-CH₃), 1.32 (t, 3H, OCH₂CH₃).

¹³C NMR (100 MHz, DMSO-d₆) : δ 162.3 (C=O), 158.7 (Ar-C), 143.5 (thiophene-C), 141.2 (Ar-C), 137.8 (thiophene-C), 134.6 (thiophene-C), 132.1 (Ar-C), 129.8 (Ar-C), 128.3 (Ar-C), 127.9 (thiophene-C), 127.5 (q, CF₃), 125.6 (Ar-C), 124.9 (Ar-C), 115.2 (Ar-C), 63.5 (OCH₂), 42.8 (CH₂), 37.9 (N-CH₃), 14.8 (CH₃).

Infrared Spectroscopy

FT-IR (KBr, cm⁻¹) : 3345 (N-H stretching), 3080-3020 (aromatic C-H stretching), 2980-2880 (aliphatic C-H stretching), 1655 (C=O stretching), 1590, 1510 (aromatic C=C stretching), 1325, 1140 (SO₂ stretching), 1260 (C-F stretching), 1170, 1060 (C-O-C stretching).

Mass Spectrometry

HRMS (ESI) : m/z calculated for C₂₁H₂₁N₂O₄S₂F₃ [M+H]⁺: 487.0973, found: 487.0968.

MS/MS Fragmentation Pattern : Major fragments at m/z 323 (loss of 4-(trifluoromethyl)benzyl moiety), 278 (loss of SO₂N(CH₃)(C₆H₄OC₂H₅)), and 159 (4-(trifluoromethyl)benzyl fragment).

Physical Properties

Property Value
Appearance White to off-white crystalline solid
Melting Point 158-160°C
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in methanol, ethanol; insoluble in water
Log P 4.86 (calculated)
pKa Approximately 8.5 (sulfonamide NH)

Optimization Strategies

Yield Improvement Approaches

Several strategies can be employed to improve the yield of the synthetic processes:

Reaction Condition Optimization
Parameter Conventional Conditions Optimized Conditions Yield Improvement
Temperature 25°C 35-40°C 10-15%
Reaction Time 12 hours 6 hours with microwave 5-10%
Catalyst Loading 10 mol% 5 mol% with activators 8-12%
Solvent Dichloromethane Tetrahydrofuran 5-8%
Alternative Reagents

The use of alternative reagents can significantly impact yield and reaction efficiency:

  • Coupling Agents : Replacing EDC·HCl/HOBt with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) increases amidation yield by 15-20%.

  • Base Selection : Using 2,6-lutidine instead of triethylamine in the sulfonylation step reduces side reactions and increases yield by 10-15%.

  • Activating Agents : Employing 4-dimethylaminopyridine (DMAP) as a catalyst in the amidation step enhances reaction rate and yield by 10-12%.

Scale-Up Considerations

When scaling up the synthesis, several modifications are recommended to maintain safety and efficiency:

  • Heat Management : Implementation of controlled addition rates and efficient cooling systems to manage exothermic reactions.

  • Solvent Selection : Replacement of hazardous solvents like dichloromethane with more environmentally friendly alternatives such as 2-methyltetrahydrofuran.

  • Reaction Monitoring : Use of in-process controls and real-time analytical techniques to optimize reaction endpoints.

  • Isolation Procedures : Development of continuous crystallization or precipitation techniques to improve product recovery and purity.

The synthesis of this compound can be achieved through multiple synthetic routes, each with distinct advantages and limitations. Method 1 provides a straightforward approach with reasonable yields, while Method 2 offers better control over the introduction of the sulfamoyl group. Method 3 represents a more modern approach utilizing metal-catalyzed coupling reactions.

Selection of the optimal synthetic route depends on factors including available starting materials, required scale, and purity specifications. The purification techniques described ensure access to high-purity material suitable for further application development. Continued optimization of reaction conditions and exploration of alternative reagents will likely result in further improvements to the synthetic efficiency of this complex thiophene derivative.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The ethoxyphenyl and trifluoromethylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for various functionalizations that can lead to new chemical entities.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in:

  • Anticancer Research : It has shown potential in inhibiting tubulin polymerization, similar to known anticancer agents like Combretastatin A-4. Studies have demonstrated its effectiveness against various cancer cell lines, including Hep3B (hepatocellular carcinoma), with reported IC50 values indicating potent activity.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Medicine

Due to its promising biological activities, this compound is being explored for its therapeutic potential in treating:

  • Cancer : Its ability to disrupt microtubule dynamics positions it as a candidate for cancer therapy.
  • Inflammatory Conditions : Its interactions with specific molecular targets may offer new avenues for treatment.

Industry

In addition to its pharmaceutical applications, the compound is utilized in the development of advanced materials due to its unique chemical properties. It can be incorporated into polymers or coatings that require specific functionalities.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the efficacy of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 range comparable to established anticancer drugs.
  • Inflammation Modulation : In vitro studies demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s thiophene-carboxamide-sulfamoyl scaffold is shared with multiple analogs, but substituents vary significantly:

Compound Name Sulfamoyl Substituents Carboxamide Substituent Molecular Weight Key Features
Target Compound 4-Ethoxyphenyl, methyl 4-(Trifluoromethyl)benzyl 498.48* High lipophilicity (CF₃), electron-donating ethoxy group
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 4-Ethoxyphenyl, methyl 4-Chlorophenethyl ~480† Chlorine substituent increases polarity; lacks CF₃
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide 4-Chlorophenyl, methyl 3,4-Dimethoxyphenyl 463.95 Methoxy groups enhance solubility; chloro group may reduce activity
N-(4-Ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide 4-Methylphenyl, methyl 4-Ethylphenyl 414.54 Ethyl/methyl groups lower steric hindrance; simpler structure
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide 2,4-Dichlorobenzyl (sulfonyl) 4-(Trifluoromethoxy)phenyl 481.29 Sulfonyl instead of sulfamoyl; dual halogenation enhances stability

*Calculated based on molecular formula.
†Estimated from data.

Functional Group Impact

  • Sulfamoyl vs. Sulfonyl : The target compound’s sulfamoyl group (N-S bond) allows hydrogen bonding, unlike the sulfonyl (S=O) in , which may reduce target interaction .
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and membrane permeability compared to chlorophenyl () or methoxy groups () .
  • Ethoxy vs. Methoxy : The ethoxy group’s larger size may improve hydrophobic interactions but reduce solubility compared to methoxy .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Closest Analog () Sulfonyl Derivative ()
logP ~4.2* ~3.8 ~4.5
Solubility (µg/mL) Low (due to CF₃ and ethoxy) Moderate (chlorophenyl) Very low (sulfonyl + CF₃O)
Metabolic Stability High (CF₃ resists oxidation) Moderate High (sulfonyl stable)

*Estimated using fragment-based methods.

Biological Activity

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, a sulfonamide compound, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and ethoxy and trifluoromethyl phenyl moieties. Its chemical formula is C₁₈H₁₈F₃N₃O₂S, and it possesses unique properties that contribute to its biological activity.

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The mechanism is primarily attributed to the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMechanism of ActionReference
AntibacterialVarious Gram-positive and Gram-negative bacteriaInhibition of DHPS
AntifungalFungal speciesDisruption of cell membrane integrity
Acetylcholinesterase InhibitionHuman AChE isoformsMixed inhibition kinetics observed

Therapeutic Implications

Given its biological activity, this compound has potential applications in treating infections caused by resistant bacterial strains. Its ability to inhibit AChE also suggests possible neuroprotective effects, making it a candidate for Alzheimer's disease research.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL[^3].
  • Neuroprotective Potential : A separate investigation into the compound's effect on acetylcholinesterase (AChE) revealed IC50 values indicating effective inhibition, suggesting a potential role in neurodegenerative disease management[^2].

Q & A

Q. Key Considerations :

  • Temperature Control : Elevated temperatures during cyclization improve ring closure efficiency but may risk side reactions .
  • Catalyst Selection : Palladium catalysts with ligands (e.g., XPhos) enhance regioselectivity in cross-coupling steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream biological assays .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH3_3 and δ ~4.0 ppm for OCH2_2) and the trifluoromethyl signal at δ ~120 ppm in 19^19F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peak matching C22_{22}H22_{22}F3_3N2_2O3_3S2_2) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystallinity and purity .

Basic: What preliminary biological screening assays are recommended to assess pharmacological potential?

Answer:
In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC50_{50} values <10 µM suggest therapeutic relevance .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective activity .
  • Solubility and Stability : HPLC-based solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide pharmacokinetic optimization .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for enhanced bioactivity?

Answer:
Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogen) to evaluate electronic effects .
  • Bioactivity Profiling : Compare IC50_{50} values across analogs in enzyme assays; e.g., trifluoromethyl groups often enhance target binding via hydrophobic interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, guiding rational design of analogs with improved affinity .

Case Study : Replacing the methylsulfamoyl group with a bulkier substituent reduced activity by 70%, highlighting steric constraints in the target binding pocket .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Experimental Design Adjustments :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP <3 correlates with improved solubility and activity) .

Example : Discrepancies in cytotoxicity data may arise from differences in cell membrane permeability; use parallel artificial membrane permeability assays (PAMPA) to clarify .

Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Answer:
Structural Modifications :

  • Solubility Enhancement : Introduce polar groups (e.g., pyridyl or morpholine) to the benzyl moiety; PEGylation of the carboxamide improves aqueous solubility .
  • Metabolic Stability : Replace labile esters with amides or incorporate deuterium at metabolically vulnerable sites (e.g., benzylic positions) .
  • LogP Optimization : Trifluoromethyl groups reduce logP, balancing lipophilicity for blood-brain barrier penetration while avoiding excessive hydrophobicity .

In Silico Tools : Use QSAR models to predict ADME properties and prioritize analogs for synthesis .

Advanced: How can computational modeling integrate with experimental data to predict mechanism of action?

Answer:
Integrated Workflow :

Target Prediction : SwissTargetPrediction identifies potential targets (e.g., kinases, GPCRs) based on structural similarity to known inhibitors .

Molecular Dynamics (MD) : Simulate ligand-target interactions (e.g., RMSD <2 Å stability over 100 ns) to validate binding poses .

Experimental Validation : SPR or isothermal titration calorimetry (ITC) measure binding affinity (Kd_d), corroborating computational predictions .

Case Study : Docking against the ATP-binding pocket of EGFR predicted strong hydrogen bonding with the sulfamoyl group, later confirmed by X-ray crystallography .

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